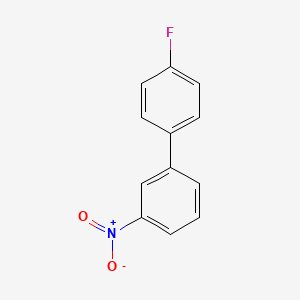

1-Fluoro-4-(3-nitrophenyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

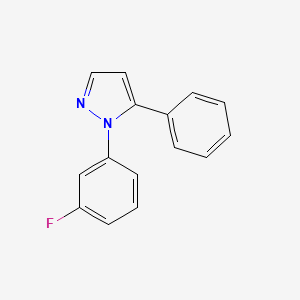

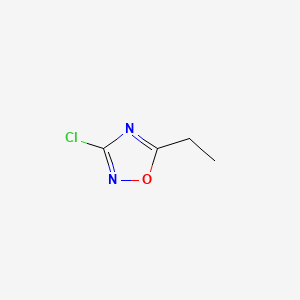

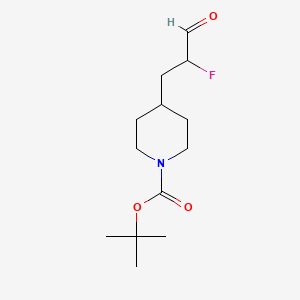

1-Fluoro-4-(3-nitrophenyl)benzene is a di-substituted benzene derivative used for the synthesis of fluoroaromatic compounds . It has a molecular formula of C12H8FNO2 and a molecular weight of 217.2 .

Synthesis Analysis

The synthesis of 1-Fluoro-4-(3-nitrophenyl)benzene involves several steps. One of the methods includes the reaction between iodobenzene and phenylboronic acid in the presence of potassium phosphate tribasic trihydrate in toluene at 100°C for 8 hours . Another method involves the imine bond formation reaction between ferrocenecarboxaldehyde and 1,3,5-tris(4-aminophenyl)benzene .Molecular Structure Analysis

The molecular structure of 1-Fluoro-4-(3-nitrophenyl)benzene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1-Fluoro-4-(3-nitrophenyl)benzene can undergo several chemical reactions. For instance, it can react with Br- to form (Br- • C6H4FNO2) and with NO2- to form (NO2- • C6H4FNO2) . It is also known to undergo nitrene insertion reactions .More detailed physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Nucleophilic Aromatic Substitution

3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a related compound, undergoes nucleophilic aromatic substitution of the fluorine atom, yielding novel benzenes with various substituents, demonstrating the reactivity of such fluoro-nitro compounds (Javier Ajenjo et al., 2016).

Crystal Structure Analysis

The crystal structure of compounds containing fluoro and nitrophenyl groups, such as (E)-1-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene, has been studied to understand intermolecular interactions and molecular geometry (Z. Atioğlu et al., 2019).

Trace Element Analysis in Plants

A reagent containing a 4-hydroxy-3-nitrophenyl azo group has been developed for the photometric determination of trace elements like molybdenum in plant samples, showcasing the analytical applications of nitrophenyl derivatives (Feng Feng, 2012).

Organic Chemistry and Materials Science

Synthesis Methods

Innovative synthesis methods have been developed for compounds like 3-Fluoro-4-nitrophenol, a related compound, demonstrating the chemical versatility of fluoro-nitrobenzene derivatives (Zhang Zhi-de, 2011).

Solvent Dependence in Reactions

The reaction of 1,2-epoxy-1-(p-nitrophenyl)cyclohexane with boron trifluoride in different solvents shows a pronounced dependence on the solvent used, highlighting the importance of solvent choice in organic reactions involving fluoro-nitro compounds (P. Barili et al., 1974).

Medicinal Chemistry and Pharmacology

- Potential Antianxiety Agents: Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine compounds, which contain a fluoro-nitrophenyl group, have been synthesized and found to be potent antianxiety agents, showcasing the potential of fluoro-nitrophenyl derivatives in medicinal chemistry (M. Anzini et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZJARKPNHJFMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707618 |

Source

|

| Record name | 4'-Fluoro-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-(3-nitrophenyl)benzene | |

CAS RN |

10540-32-6 |

Source

|

| Record name | 4′-Fluoro-3-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10540-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride](/img/structure/B597378.png)

![2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one](/img/no-structure.png)